molecular formula C8H6ClNO4 B1430629 5-Chloro-2-methyl-4-nitrobenzoic acid CAS No. 1401423-30-0

5-Chloro-2-methyl-4-nitrobenzoic acid

Cat. No. B1430629
M. Wt: 215.59 g/mol
InChI Key: DBONDNSCEDDWDL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-nitrobenzoic acid is a chemical compound used as a reagent to synthesize amino-1H-pyrazole amide derivatives, compounds that act as Raf kinase inhibitors in melanoma cells . It is also used as a reagent to synthesize fluorogenic substrates, compounds that can be used for activity imaging within living cells .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methyl-4-nitrobenzoic acid is C7H4ClNO4 . Its average mass is 201.564 Da and its monoisotopic mass is 200.982880 Da .


Physical And Chemical Properties Analysis

5-Chloro-2-methyl-4-nitrobenzoic acid is a crystalline powder with a light yellow to yellow-green color . It has a melting point of 137-139 °C . It is slightly soluble in water .

Scientific Research Applications

Analytical Chemistry Applications

5-Chloro-2-methyl-4-nitrobenzoic acid and its derivatives have been utilized in analytical chemistry. For example, a derivative, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, was used to develop a gas-liquid chromatographic method for determining residues in various samples, including soybeans, soil, and milk (Alder, Augenstein, & Rogerson, 1978).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a close relative, has been identified as a multireactive building block for the synthesis of various nitrogenous heterocycles. This compound has been instrumental in the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Bioinorganic Chemistry

A study explored the synthesis of a silver(I) complex using 5-Chloro-2-nitrobenzoic acid, demonstrating its potential in bioinorganic chemistry. The complex showed high cytotoxic properties, indicating possible biomedical applications (Wang & Shi, 2011).

Synthesis of Pharmaceuticals

Environmental Chemistry

The compound and its derivatives have applications in environmental chemistry. An investigation into the photocatalytic degradation of 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system highlights its role in environmental remediation processes (Khodami & Nezamzadeh-Ejhieh, 2015).

Crystallography and Solid-State Chemistry

There is significant interest in the crystallographic study of 5-Chloro-2-methyl-4-nitrobenzoic acid and its analogs. Studies have focused on understanding the crystal structures of various hydrogen-bonded compounds and cocrystals formed with this compound, providing valuable insights into solid-state chemistry (Gotoh & Ishida, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-methyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONDNSCEDDWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-methyl-4-nitrobenzonitrile (1 g, 5 mmol) in AcOH (10 mL), water (10 mL) and conc. sulphuric acid (10 mL) was heated to 120° C. for 5 h. Water (100 mL) was added and the solid was removed by filtration and dried to give 5-chloro-2-methyl-4-nitrobenzoic acid (905 mg, 84%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M−H]−=214 at 2.12 min. 1H NMR (400 MHz, CDCl3): δ 8.22 (s, 1H), 7.76 (s, 1H), 2.70 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
There is a high demand for potent, selective, and brain-penetrant small molecule inhibitors of leucine-rich repeat kinase 2 (LRRK2) to test whether inhibition of LRRK2 kinase activity is …
Number of citations: 148 pubs.acs.org

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